molecular formula C8H7BrN2 B3219550 3-bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine CAS No. 1190319-03-9

3-bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B3219550
CAS No.: 1190319-03-9
M. Wt: 211.06 g/mol
InChI Key: CHALJLZFEWGWLN-UHFFFAOYSA-N
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Description

3-bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that contains both pyrrole and pyridine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine typically involves the bromination of 4-methyl-1H-pyrrolo[2,3-c]pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity of the product. This might involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are used.

    Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted pyrrolo[2,3-c]pyridines, while oxidation reactions produce N-oxides .

Scientific Research Applications

3-bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The bromine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its target . The pyrrole and pyridine rings can also engage in π-π stacking interactions and hydrogen bonding, contributing to the overall mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine
  • 3-methyl-1H-pyrrolo[2,3-c]pyridine
  • 4-methyl-1H-pyrrolo[2,3-c]pyridine

Uniqueness

3-bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine is unique due to the presence of both a bromine atom and a methyl group on the pyrrolo[2,3-c]pyridine scaffold. This combination of substituents imparts distinct chemical reactivity and biological activity compared to its analogs . The bromine atom enhances the compound’s ability to participate in halogen bonding, while the methyl group influences its lipophilicity and metabolic stability .

Properties

IUPAC Name

3-bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-2-10-4-7-8(5)6(9)3-11-7/h2-4,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHALJLZFEWGWLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC2=C1C(=CN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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